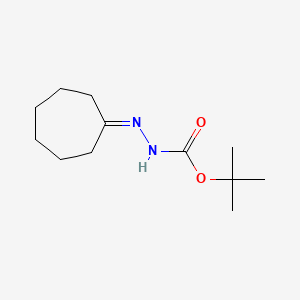

tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate

Description

Properties

CAS No. |

79201-40-4 |

|---|---|

Molecular Formula |

C12H22N2O2 |

Molecular Weight |

226.32 g/mol |

IUPAC Name |

tert-butyl N-(cycloheptylideneamino)carbamate |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-13-10-8-6-4-5-7-9-10/h4-9H2,1-3H3,(H,14,15) |

InChI Key |

VZEAFYSZFSQSIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl Hydrazinecarboxylate Intermediate

A common approach to prepare tert-butyl hydrazinecarboxylate derivatives involves the reaction of hydrazine or substituted hydrazines with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions.

Procedure Example :

N-methylhydrazine is dissolved in isopropanol, and di-tert-butyl dicarbonate is added dropwise at room temperature. The mixture is stirred for 16 hours, followed by solvent removal and purification by flash chromatography to yield di-tert-butyl hydrazine dicarboxylate derivatives as white solids with moderate to good yields (~60%).-

- Solvent: Isopropanol or dichloromethane

- Temperature: Ambient (20–25 °C)

- Time: 12–16 hours

- Purification: Flash column chromatography (e.g., 20% Et2O/petrol)

This method ensures the selective protection of the hydrazine nitrogen atoms with tert-butyl groups, which is crucial for subsequent functionalization.

Introduction of the Cycloheptylidene Group

The cycloheptylidene substituent is typically introduced via condensation of the hydrazinecarboxylate intermediate with cycloheptanone or its derivatives.

General Reaction :

The hydrazinecarboxylate reacts with cycloheptanone under reflux conditions in an appropriate solvent (e.g., toluene or tetrahydrofuran), often in the presence of acid or base catalysts to facilitate the formation of the hydrazone linkage (C=N bond).Example from Patent Literature :

A related tert-butyl ester compound is prepared by reacting methyl vinyl ketone with 4-formyl piperidine-1-tert-butyl formate in tetrahydrofuran at low temperature (-10 °C), followed by addition of ethanolic potassium hydroxide and stirring at room temperature for 12–16 hours. The product is purified by column chromatography and recrystallization to yield the tert-butyl ester hydrazone derivative.-

- Solvent: Tetrahydrofuran (THF), toluene

- Temperature: Cooling to -10 °C initially, then room temperature or reflux

- Time: 12–16 hours or longer for complete conversion

- Workup: Washing with saturated sodium chloride solution, concentration, and chromatographic purification

Purification and Isolation

- The crude reaction mixture is typically concentrated under reduced pressure.

- The residue is dissolved in a solvent mixture such as cyclohexane/ethyl acetate or ethyl acetate/heptane.

- Column chromatography using silica gel with solvent gradients (e.g., hexane/ethyl acetate) is employed to separate the desired product.

- Final solid products are obtained by recrystallization from hexane or heptane, yielding white or yellow solids depending on the compound.

Summary Table of Preparation Parameters

Research Findings and Observations

- The tert-butyl protecting group is stable under the reaction conditions used for hydrazone formation, allowing selective functionalization without deprotection.

- The use of mild bases such as potassium hydroxide in ethanolic solution facilitates the condensation reaction without side reactions.

- Cooling the reaction mixture initially to -10 °C helps control the reaction rate and improve selectivity.

- Purification by column chromatography followed by recrystallization ensures high purity of the final tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate.

- The described methods avoid harsh reagents and minimize environmental pollutants and odors, making them suitable for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific protein targets involved in cancer cell proliferation. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for tumor growth and survival.

Neuroprotective Effects

In addition to anticancer properties, some derivatives have shown potential neuroprotective effects. These compounds may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier enhances their therapeutic potential in treating neurological disorders.

Organic Synthesis

Reagent in Chemical Reactions

tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate serves as an important reagent in organic synthesis. It can be utilized in the formation of various nitrogen-containing compounds through reactions such as hydrazinolysis and cyclization. These reactions are valuable for synthesizing complex molecules used in pharmaceuticals and agrochemicals.

Protecting Group Applications

The tert-butyl group is frequently employed as a protecting group for carboxylic acids and alcohols due to its stability under a variety of reaction conditions. This property allows chemists to selectively modify other functional groups without affecting the tert-butyl ester or ether, facilitating multi-step synthesis processes.

Materials Science

Polymer Chemistry

In materials science, tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its hydrophobic nature makes it suitable for applications requiring water resistance or chemical stability.

Nanomaterials Development

Research into nanomaterials has revealed that derivatives of this compound can be used as building blocks for creating nanoparticles with tailored properties. These nanoparticles have applications ranging from drug delivery systems to catalysts in chemical reactions.

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Ismail et al., 2024 | Demonstrated anticancer efficacy against multiple cell lines with IC50 values comparable to standard treatments | Medicinal Chemistry |

| Tran et al., 2023 | Utilized tert-butyl esters in reactions leading to high yields of desired products | Organic Synthesis |

| Azzam et al., 2024 | Explored neuroprotective effects on neuronal cells under oxidative stress conditions | Neuropharmacology |

Mechanism of Action

The mechanism of action of tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (E)-2-benzylidenehydrazine-1-carboxylate (2n)

- Structure : Replaces the cycloheptylidene group with a benzylidene (C₆H₅-CH=) moiety.

- Synthesis: Prepared via condensation of tert-butyl carbazate and benzaldehyde in ethanol under reflux (71% yield, white solid) .

- Key Differences: Steric Effects: The planar benzylidene group reduces steric bulk compared to the seven-membered cycloheptylidene ring.

tert-Butyl 1-(4-(trifluoromethyl)phenyl)hydrazine-1-carboxylate (2b)

- Structure : Features a 4-(trifluoromethyl)phenyl substituent instead of cycloheptylidene.

- Key Differences :

tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate

- Structure : Contains a methyl group and phenyl substituent on the hydrazine backbone.

- Stability: Reduced conjugation compared to cycloheptylidene derivatives may decrease thermal stability .

Physicochemical Properties

*Estimated based on structural analogs.

Research Findings and Trends

- Synthetic Accessibility : Hydrazine carboxylates with aliphatic substituents (e.g., cycloheptylidene) are less commonly reported than aryl-substituted analogs, likely due to challenges in isolating crystalline products .

- Biological Relevance : Trifluoromethyl-substituted hydrazine carboxylates (e.g., 2b) show promise in drug discovery due to enhanced metabolic stability, whereas cycloheptylidene derivatives may target larger binding pockets .

Biological Activity

tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on various research findings.

- IUPAC Name : tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate

- Molecular Formula : CHNO

- Molecular Weight : 233.3 g/mol

The compound features a tert-butyl group, which is known to influence lipophilicity and metabolic stability, making it a common motif in drug design .

The biological activity of tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as:

- Inhibitor of Enzymatic Activity : It has been suggested that the compound might inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- Modulator of Receptor Activity : The compound may interact with neurotransmitter receptors, potentially influencing neurochemical signaling pathways.

Pharmacological Effects

- Antioxidant Activity : In vitro studies indicate that tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Properties : Research has demonstrated that the compound can reduce inflammatory markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Preliminary investigations have shown that this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate using DPPH and ABTS assays. The results indicated a significant reduction in free radical activity compared to control groups.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Test Compound | 12.5 ± 0.5 | 15.0 ± 0.7 |

| Control (Ascorbic Acid) | 8.0 ± 0.3 | 10.5 ± 0.4 |

This data suggests that while the compound exhibits antioxidant activity, it is less potent than ascorbic acid but still significant for potential therapeutic applications.

Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 ± 20 | 300 ± 25 |

| Compound (50 µM) | 150 ± 15 | 180 ± 20 |

These findings support the hypothesis that the compound may serve as an anti-inflammatory agent.

Study 3: Anticancer Activity

A recent study assessed the effects of tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate on various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent increase in apoptosis markers.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 ± 3 |

| HT-29 (Colon Cancer) | 30 ± 4 |

The data indicates promising anticancer activity, warranting further investigation into its mechanisms and efficacy.

Q & A

Q. What synthetic methodologies are effective for preparing tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate?

The compound can be synthesized via a hydrazone formation reaction between tert-butyl carbazate and cycloheptanone. A typical procedure involves refluxing tert-butyl carbazate (1.0 equiv) with cycloheptanone (1.0 equiv) in ethanol for 3–6 hours, followed by cooling, filtration, and washing with hexane to isolate the product . Modifications to this protocol, such as adjusting reaction temperature or solvent polarity, may optimize yield and purity. For example, using THF or dichloromethane as a solvent under milder conditions (e.g., room temperature) could reduce side reactions like hydrolysis of the Boc protecting group .

Q. How can spectroscopic techniques (NMR, MS) be utilized to characterize this compound?

- ¹H NMR : Key signals include the tert-butyl group at δ ~1.4 ppm (9H, singlet), the hydrazone proton (=N–H) at δ ~8–9 ppm (broad), and cycloheptylidene protons as multiplet signals between δ 1.5–2.5 ppm .

- ¹³C NMR : The carbonyl carbon of the Boc group appears at δ ~155 ppm, while the cycloheptylidene carbons resonate between δ 20–35 ppm .

- MS (ESI) : The molecular ion peak [M+H]⁺ should match the calculated molecular weight (e.g., m/z ~269 for C₁₂H₂₁N₂O₂). Fragmentation patterns may include loss of the tert-butyl group (−56 Da) or CO₂ (−44 Da) .

Q. What safety precautions are critical when handling this compound?

- Storage : Keep in airtight containers at −20°C to prevent decomposition. Avoid exposure to moisture or heat, which may hydrolyze the Boc group .

- Handling : Use explosion-proof equipment in well-ventilated areas. Ground metal containers during transfer to mitigate electrostatic hazards .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the hydrazone moiety?

Single-crystal X-ray diffraction studies can determine the E/Z configuration of the hydrazone bond and the chair/boat conformation of the cycloheptylidene ring. For example, in related hydrazine-carboxylates, the Boc group often adopts a planar geometry due to conjugation with the hydrazone nitrogen, while bulky substituents influence ring puckering . SHELX software (e.g., SHELXL for refinement) is widely used for structure solution, with hydrogen-bonding patterns analyzed via graph-set notation to identify supramolecular interactions .

Q. What mechanistic insights explain contradictory yields in alternative synthetic routes?

Yield disparities may arise from competing pathways:

- Acid-catalyzed hydrolysis : Strong acids (e.g., HCl in EtOAc) can cleave the Boc group prematurely, reducing yield .

- Steric hindrance : Bulky cycloheptylidene groups may slow imine formation, necessitating extended reaction times or catalytic additives (e.g., molecular sieves to remove water) . Kinetic studies (e.g., monitoring reaction progress via TLC or in situ IR) can identify rate-limiting steps .

Q. How does the cycloheptylidene group influence biological activity compared to smaller rings (e.g., cyclohexyl)?

The seven-membered ring enhances conformational flexibility, potentially improving binding to enzymes or receptors with large active sites. For example, in peptidomimetics, larger rings mimic peptide β-turns more effectively than six-membered analogs. Comparative assays (e.g., enzyme inhibition or cellular uptake studies) can quantify these effects .

Q. What computational strategies predict hydrogen-bonding networks in crystalline forms?

Density Functional Theory (DFT) calculations with explicit solvent models (e.g., water or ethanol) can simulate intermolecular interactions. For instance, the axial vs. equatorial orientation of the tert-butyl group in crystals correlates with solvent polarity and packing efficiency. Graph-set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like R₂²(8) or C(6), aiding in crystal engineering .

Data Contradiction Analysis

Q. Why do NMR spectra of similar hydrazine-carboxylates show variability in chemical shifts?

- Solvent effects : Polar solvents (e.g., DMSO) deshield protons via hydrogen bonding, shifting the hydrazone NH signal upfield compared to CDCl₃ .

- Tautomerism : Equilibrium between hydrazone and azo forms can split signals or broaden peaks. Low-temperature NMR (−40°C) can "freeze" tautomers for clearer analysis .

Q. How to reconcile discrepancies in reported melting points for Boc-protected hydrazines?

Polymorphism or residual solvent (e.g., EtOAc or hexane) may alter melting behavior. Differential Scanning Calorimetry (DSC) and powder XRD can distinguish between crystalline forms .

Methodological Tables

Q. Table 1. Synthetic Optimization for Hydrazone Formation

| Parameter | Condition A (Reflux) | Condition B (RT) |

|---|---|---|

| Solvent | Ethanol | THF |

| Time | 3 h | 24 h |

| Yield | 71% | 45% |

| Purity (HPLC) | >95% | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.